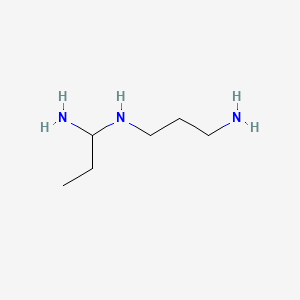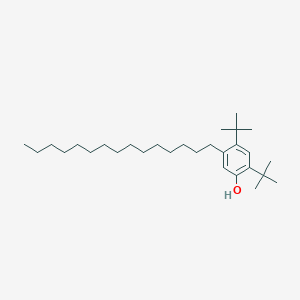
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- is a phenolic compound known for its significant antifungal and antibacterial properties. It is commonly used in various industrial applications, including as an antioxidant and a stabilizer in polymers. This compound is also found in natural sources and has been studied for its potential use in agriculture and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- typically involves the alkylation of phenol with tert-butyl groups. The reaction is carried out under acidic conditions using catalysts such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with phenol to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of phenol and tert-butyl alcohol into the reactor, along with the catalyst. The reaction mixture is then heated to the required temperature, and the product is separated and purified using distillation and crystallization techniques.
化学反応の分析
Types of Reactions
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- has a wide range of scientific research applications:
Chemistry: Used as a stabilizer and antioxidant in polymer chemistry.
Biology: Studied for its antifungal and antibacterial properties, making it a potential candidate for biocontrol agents in agriculture.
Medicine: Investigated for its potential use in treating fungal infections and as an antimicrobial agent.
Industry: Used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
作用機序
The mechanism of action of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- involves its interaction with cellular components of microorganisms. The compound effectively attaches to the active site of mitochondrial F1F0 adenosine triphosphate synthase enzymes, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and eventual cell death. In bacteria, the compound targets specific proteins, blocking their function and leading to bacterial cell death .
類似化合物との比較
Phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- can be compared with other similar compounds such as:
2,4-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties but different alkyl groups.
Phenol, 2,4-bis(1,1-dimethylethyl)-, phosphite (31): A phosphite derivative used as a stabilizer in polymers.
The uniqueness of phenol, 2,4-bis(1,1-dimethylethyl)-5-pentadecyl- lies in its long alkyl chain, which enhances its hydrophobicity and makes it more effective in certain applications compared to its analogs.
特性
CAS番号 |
32360-04-6 |
|---|---|
分子式 |
C29H52O |
分子量 |
416.7 g/mol |
IUPAC名 |
2,4-ditert-butyl-5-pentadecylphenol |
InChI |
InChI=1S/C29H52O/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24-22-27(30)26(29(5,6)7)23-25(24)28(2,3)4/h22-23,30H,8-21H2,1-7H3 |
InChIキー |
SOHBNMLQQDWLAV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


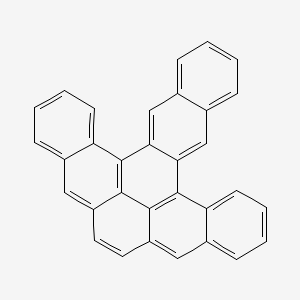
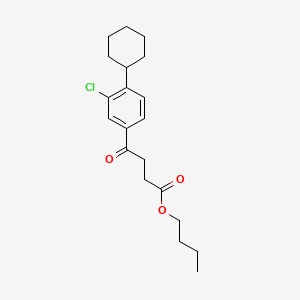
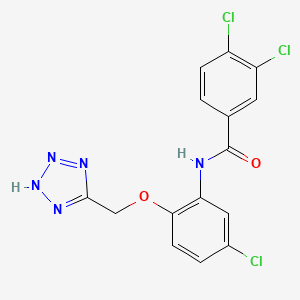
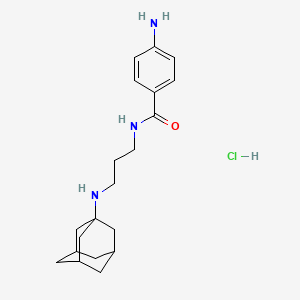
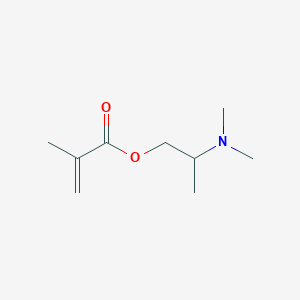
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
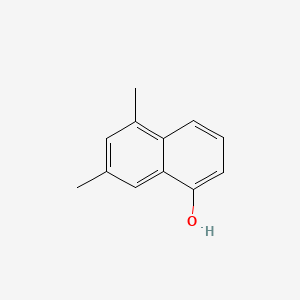
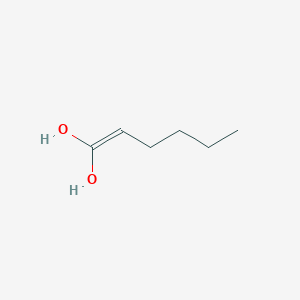
![2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
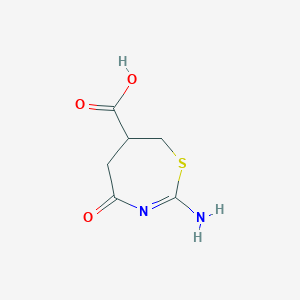
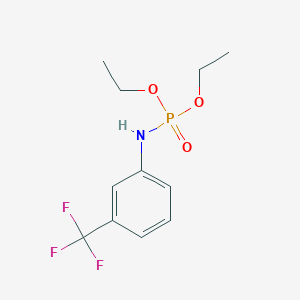
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide](/img/structure/B14682747.png)
